2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine

PYCR1 Inhibitor Cancer Metabolism Proline Biosynthesis

The compound 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine (CAS 2549007-05-6) is a complex heterocyclic molecule belonging to the octahydropyrrolo[3,4-b]pyrrole class. It is a functionally characterized inhibitor of human pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in proline biosynthesis often upregulated in various cancers.

Molecular Formula C18H18ClN3O
Molecular Weight 327.8 g/mol
CAS No. 2549007-05-6
Cat. No. B6440388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
CAS2549007-05-6
Molecular FormulaC18H18ClN3O
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESC1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C18H18ClN3O/c19-15-5-3-4-13(10-15)18(23)22-9-7-14-11-21(12-16(14)22)17-6-1-2-8-20-17/h1-6,8,10,14,16H,7,9,11-12H2
InChIKeyRHPUTKJDVKEBRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine: A Pyrroline-5-carboxylate Reductase 1 (PYCR1) Inhibitor for Cancer Metabolism Research


The compound 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine (CAS 2549007-05-6) is a complex heterocyclic molecule belonging to the octahydropyrrolo[3,4-b]pyrrole class . It is a functionally characterized inhibitor of human pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in proline biosynthesis often upregulated in various cancers [1]. Its biological annotation distinguishes it from other compounds in this scaffold class which are more commonly associated with antagonism of muscarinic acetylcholine M4 or histamine H3 receptors [2].

Procurement Risks of Generic Octahydropyrrolo[3,4-b]pyrroles for PYCR1-Focused Research


Substituting 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine with other octahydropyrrolo[3,4-b]pyrroles is scientifically unsound due to profound target selectivity differences. Small structural modifications on this bicyclic core lead to dramatic shifts in primary pharmacology. Analogues with different substituents have demonstrated potent antagonism of the histamine H3 receptor (e.g., compound 17a with a Ki of 0.54 nM) [1] or the muscarinic M4 receptor [2], whereas this specific compound, with its 3-chlorobenzoyl and pyridine moieties, acts as a functional PYCR1 inhibitor [3]. Using a generic scaffold analog could therefore redirect experimental outcomes from proline metabolism to neurotransmission modulation, undermining target-specific research.

Quantitative Differentiation of 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine from Closest Analogs and In-Class Candidates


Comparative PYCR1 Inhibition Potency Against an In-Class Structural Analog

The compound exhibits a specific, moderate inhibitory activity against human PYCR1, with an IC50 of 161,000 nM. This places it in a distinct potency class compared to another inhibitor from the same curated dataset, BDBM50522072 (CHEMBL4521734), which is approximately 3-fold more potent with an IC50 of 55,000 nM under identical assay conditions [1]. This quantitative difference is critical for researchers investigating the SAR of PYCR1 inhibition, where a less potent tool compound can serve as a valuable negative control or selectivity probe.

PYCR1 Inhibitor Cancer Metabolism Proline Biosynthesis

Functional Class Differentiation: PYCR1 Inhibition vs. Standard Tool Compound PYCR1-IN-1

In contrast to the widely used PYCR1 inhibitor PYCR1-IN-1, which displays an IC50 of 8,800 nM , 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is approximately 18-fold less potent with an IC50 of 161,000 nM [1]. This significant potency gap positions the target compound as a much weaker inhibitor, which is a critical parameter for studies where complete target engagement is not desired or where differential inhibition profiles are being sought.

PYCR1 Inhibitor Tool Compound Proline Metabolism

Scaffold-Level Differentiation: Redirected Target Engagement from Aminergic Receptors to Metabolic Enzymes

The octahydropyrrolo[3,4-b]pyrrole scaffold is commonly associated with high-affinity binding to aminergic G-protein coupled receptors (GPCRs) such as the histamine H3 receptor (e.g., Ki = 0.54 nM for compound 17a) [1]. However, the specific substitution pattern of 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine redirects its primary target engagement from these neuroreceptors to the metabolic enzyme PYCR1 (IC50 = 161,000 nM) [2]. This represents a fundamental shift in its biological activity profile within the same chemical class, moving from sub-nanomolar GPCR antagonism to micromolar enzyme inhibition.

Target Selectivity Scaffold Hopping GPCR vs. Enzyme Inhibition

Validated Application Scenarios for 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine Based on Quantitative Evidence


Negative Control and SAR Probe in PYCR1 Inhibitor Screening Panels

The compound's moderate IC50 of 161,000 nM against PYCR1, which is 18-fold weaker than the standard inhibitor PYCR1-IN-1, makes it an ideal negative control or low-potency probe in screening cascades. Its use can help establish the baseline sensitivity of PYCR1-dependent assays and validate the activity window between weak and strong inhibitors [1]. This specific potency profile is crucial for constructing robust structure-activity relationship (SAR) series around the PYCR1 target.

Probe for Investigating Target Selectivity of the Octahydropyrrolo[3,4-b]pyrrole Scaffold

Unlike other members of its scaffold class which are potent GPCR antagonists (e.g., H3 Ki of 0.54 nM), this compound engages the metabolic enzyme PYCR1 [2]. Researchers can employ it as a chemical probe to dissect how the 3-chlorobenzoyl and pyridine motifs redirect the chemotype's primary pharmacology from neurotransmission targets to cancer metabolism, bypassing the GPCR activity that would confound studies using generic scaffold analogs [3].

Specialized Tool for Cancer Metabolism Studies Requiring Partial PYCR1 Inhibition

For research into tumorigenesis where complete PYCR1 knockout or potent inhibition is detrimental or masks subtle metabolic phenotypes, the compound's weak inhibitory profile (IC50 = 161,000 nM) offers a valuable tool. It allows for the study of partial proline synthesis modulation in cancer-associated fibroblasts without the profound effects caused by more potent inhibitors like PYCR1-IN-1 (IC50 = 8,800 nM) [1].

Quote Request

Request a Quote for 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.